molecular formula C19H26N2 B1385701 N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine CAS No. 356532-28-0

N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine

Cat. No.: B1385701
CAS No.: 356532-28-0
M. Wt: 282.4 g/mol
InChI Key: GMASILVAUCAKQI-UHFFFAOYSA-N
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Description

N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with two amine groups, one of which is further substituted with diethyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to 1,4-benzenediamine using a reducing agent such as iron filings and hydrochloric acid.

    Alkylation: The 1,4-benzenediamine is then subjected to alkylation with diethyl sulfate to introduce the diethyl groups.

    Phenylpropylation: Finally, the compound undergoes phenylpropylation using 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid, often in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(3-phenylpropyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-3-21(4-2)19-14-12-18(13-15-19)20-16-8-11-17-9-6-5-7-10-17/h5-7,9-10,12-15,20H,3-4,8,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMASILVAUCAKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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